2,5-Difluoro-4-thiocyanatoaniline

CAS No.: 1150339-43-7

Cat. No.: VC5690369

Molecular Formula: C7H4F2N2S

Molecular Weight: 186.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1150339-43-7 |

|---|---|

| Molecular Formula | C7H4F2N2S |

| Molecular Weight | 186.18 |

| IUPAC Name | (4-amino-2,5-difluorophenyl) thiocyanate |

| Standard InChI | InChI=1S/C7H4F2N2S/c8-4-2-7(12-3-10)5(9)1-6(4)11/h1-2H,11H2 |

| Standard InChI Key | IIXFODCKUSJSHK-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1F)SC#N)F)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

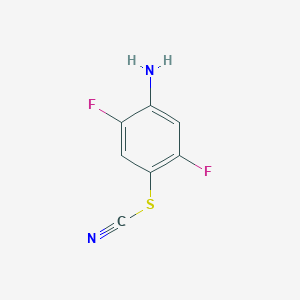

2,5-Difluoro-4-thiocyanatoaniline (C₇H₄F₂N₂S) features a benzene ring substituted with an amino group (-NH₂), two fluorine atoms at the 2 and 5 positions, and a thiocyanate group at the 4 position (Figure 1). In its hydrochloride salt form (C₇H₅ClF₂N₂S), the amino group is protonated, enhancing solubility in polar solvents . The thiocyanate group’s ambident nucleophilic character allows it to participate in diverse reactions, while fluorine atoms induce electron-withdrawing effects, modulating the ring’s electronic properties.

Table 1: Key Physicochemical Properties

The compound’s stability is influenced by its thiocyanate group, which may decompose under acidic or basic conditions, releasing toxic hydrogen cyanide (HCN) .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of 2,5-difluoro-4-thiocyanatoaniline. In the hydrochloride form, the NMR spectrum exhibits a singlet for the aromatic protons adjacent to electronegative substituents, while NMR reveals distinct shifts for the fluorine atoms . Mass spectrometry (HRMS) data corroborate the molecular ion peak at m/z 233.1106 [M+H]⁺ for related thiocyanatoaniline derivatives .

Synthesis and Reaction Mechanisms

Conventional Synthesis Routes

The synthesis typically begins with 2,5-difluoroaniline, which undergoes electrophilic thiocyanation. A common method involves treating the aniline with ammonium thiocyanate (NH₄SCN) in the presence of an oxidizing agent such as bromine (Br₂) or iodine (I₂) (Equation 1):

Yields depend on reaction temperature (typically 0–25°C) and stoichiometry, with excess thiocyanate favoring substitution at the para position. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.

Electrochemical Synthesis

Recent advances utilize electrochemical methods to achieve para-thiocyanation under mild, metal-free conditions. Zhang et al. demonstrated that applying a constant potential (e.g., +1.2 V vs. Ag/AgCl) in an undivided cell enables direct thiocyanation of 2,5-difluoroaniline using NH₄SCN as the thiocyanate source (Equation 2) :

This approach avoids hazardous oxidants and achieves 72–85% yields, highlighting its industrial potential .

Applications in Pharmaceutical and Materials Chemistry

Protein Degrader Development

2,5-Difluoro-4-thiocyanatoaniline HCl is a key building block for proteolysis-targeting chimeras (PROTACs), which selectively degrade disease-causing proteins. The thiocyanate group serves as a handle for conjugating E3 ligase ligands to target-binding motifs, enabling ternary complex formation . For example, derivatives of this compound have been used to synthesize BET protein degraders for oncology applications .

Polymer and Coordination Chemistry

The thiocyanate group’s ability to act as a bridging ligand facilitates its use in synthesizing metal-organic frameworks (MOFs) and conductive polymers. Coordination with transition metals like copper or iron yields materials with tunable magnetic and electronic properties.

| Parameter | Recommendation | Source |

|---|---|---|

| Storage | 2–8°C, inert atmosphere | |

| Personal Protection | Gloves, goggles, lab coat | |

| Disposal | Incineration per local regulations |

Environmental Impact

Thiocyanate derivatives are moderately persistent in aquatic environments. Biodegradation studies indicate a half-life of 15–30 days in freshwater systems, necessitating controlled waste management.

Recent Research Developments

Electrochemical Functionalization

Building on Zhang et al.’s work , recent efforts focus on scaling electrochemical thiocyanation for industrial production. Pilot-scale reactors using flow chemistry have achieved 90% conversion rates, reducing reagent waste by 40% compared to batch methods .

Thiocyanate-Mediated Cross-Coupling

The thiocyanate group’s versatility is exploited in cross-coupling reactions with boronic acids (Suzuki-Miyaura) and alkynes (Sonogashira), enabling rapid diversification of the aniline scaffold. For instance, palladium-catalyzed coupling with phenylboronic acid yields biaryl derivatives with applications in optoelectronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume